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Compound of Interest

Compound Name: Piperidin-1-ol

Cat. No.: B147077 Get Quote

Introduction

Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with the

chemical formula C₅H₁₁NO. It is a derivative of piperidine and finds utility as a building block in

the synthesis of various medicinally relevant compounds.[1][2] This technical guide provides an

in-depth overview of the spectroscopic data for Piperidin-1-ol, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information

presented is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for Piperidin-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon environments within Piperidin-1-ol.

¹H NMR Spectroscopic Data

The proton NMR spectrum of Piperidin-1-ol in CDCl₃ displays distinct signals corresponding to

the protons on the piperidine ring and the hydroxyl proton.
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Chemical Shift (δ) ppm Assignment

~8.1-8.2 -OH

~3.25 H-2, H-6 (equatorial)

~2.45 H-2, H-6 (axial)

~1.74 H-3, H-5 (equatorial)

~1.57 H-4 (axial and equatorial), H-3, H-5 (axial)

Table 1: ¹H NMR data for Piperidin-1-ol in CDCl₃. Data extracted from a spectrum provided by

ChemicalBook.[3]

¹³C NMR Spectroscopic Data

The carbon NMR data for Piperidin-1-ol is estimated based on the known chemical shifts of

piperidine and the expected influence of the N-hydroxyl group.

Chemical Shift (δ) ppm (Estimated) Assignment

~55-60 C-2, C-6

~25-30 C-3, C-5

~23-27 C-4

Table 2: Estimated ¹³C NMR data for Piperidin-1-ol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Piperidin-1-ol is expected to show characteristic absorption bands for the O-H

and C-H bonds.
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Wavenumber (cm⁻¹) Assignment

3600-3200 (broad) O-H stretching

3000-2800 C-H stretching

Table 3: Key IR absorption bands for Piperidin-1-ol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

m/z Ion

101 [M]⁺ (Molecular Ion)

100 [M-H]⁺

Table 4: Mass spectrometry data for Piperidin-1-ol. Data sourced from PubChem, originating

from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Synthesis of Piperidin-1-ol
Piperidin-1-ol can be synthesized through the oxidation of piperidine. One common method

involves the use of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-

CPBA).[1]

Materials:

Piperidine

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide
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Methanol or other suitable solvent

Sodium sulfite solution

Sodium bicarbonate solution

Dichloromethane or other extraction solvent

Anhydrous magnesium sulfate

Procedure:

Dissolve piperidine in a suitable solvent such as methanol.

Cool the solution in an ice bath.

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in methanol) to the cooled

piperidine solution while stirring.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, quench the excess oxidizing agent by adding a saturated

solution of sodium sulfite.

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

Extract the product with a suitable organic solvent like dichloromethane.

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by a suitable method such as column chromatography or distillation.

NMR Spectroscopy
Instrumentation:

A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Dissolve approximately 5-10 mg of the purified Piperidin-1-ol in about 0.6 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal

standard like tetramethylsilane (TMS, δ 0.00 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically

higher than for ¹H NMR.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Instrumentation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b147077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid Piperidin-1-ol sample with spectroscopic

grade potassium bromide (KBr) in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Instrumentation:

A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of Piperidin-1-ol in a volatile organic solvent like methanol or

dichloromethane.

Data Acquisition (GC-MS):

Inject a small volume of the sample solution into the GC.

The sample is vaporized and separated on the GC column.

The separated components enter the mass spectrometer.
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In the EI source, the molecules are ionized and fragmented.

The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

A mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like Piperidin-1-ol.
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Caption: General workflow for the synthesis and spectroscopic analysis of Piperidin-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Buy Piperidin-1-ol | 4801-58-5 [smolecule.com]

2. Piperidin-1-ol CAS 4801-58-5|Research Chemical [benchchem.com]

3. 1-HYDROXYPIPERIDINE(4801-58-5) 1H NMR spectrum [chemicalbook.com]

4. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Piperidin-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147077#spectroscopic-data-nmr-ir-ms-of-piperidin-1-
ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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